2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-butyl-N-methylacetamide
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Overview
Description
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-butyl-N-methylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BMS-512148 and has been the subject of several scientific studies due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of BMS-512148 is not fully understood. However, studies have suggested that it works by inhibiting the replication of viruses by interfering with the viral entry process. It has also been shown to inhibit the activity of COX-2, which reduces inflammation.
Biochemical and Physiological Effects
BMS-512148 has been shown to have a range of biochemical and physiological effects. Studies have reported that it can reduce the viral load in HIV and HCV-infected cells. It has also been shown to reduce inflammation in animal models of arthritis. In addition, BMS-512148 has been shown to have a good safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using BMS-512148 in lab experiments include its high purity, good yields, and promising therapeutic potential. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its efficacy in vivo.
Future Directions
For research include investigating its mechanism of action and exploring its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis method of BMS-512148 involves the condensation of 4-biphenylylmethylamine with N-butyl-N-methylacetamide followed by cyclization with ethyl chloroformate and piperazine. The final product is obtained through purification using column chromatography. This method has been reported to yield high purity and good yields of the product.
Scientific Research Applications
BMS-512148 has been studied for its potential therapeutic applications in various diseases. It has been found to have promising activity against a range of viruses, including the human immunodeficiency virus (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV). In addition, BMS-512148 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-butyl-N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-3-4-15-26(2)23(28)17-22-24(29)25-14-16-27(22)18-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,22H,3-4,14-18H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBWYZYOOYJYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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